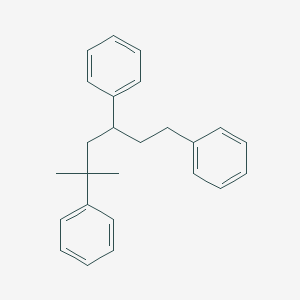

(2-Methyl-4,6-diphenylhexan-2-yl)benzene

Cat. No. B8766167

Key on ui cas rn:

7399-64-6

M. Wt: 328.5 g/mol

InChI Key: TZYRDPBHTDYVNC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04703124

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube, and a thermometer was charged with 240 grams (2.0 moles) of purified cumene, 4.0 grams (0.17 mole) of metallic sodium, and 3.6 grams (0.02 mole) of 80% cumene hydroperoxide while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. A mixture of 69 grams (0.66 mole) of purified styrene and 60 grams (0.50 mole) of purified cumene was dropped thereto with stirring over 2 hours while maintaining the temperature of the reaction system at 135°-140° C. After dropwise addition was completed, the reaction mixture was further stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and washed with water. The aqueous layer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 67.6 grams (0.31 mole) of 1,3-diphenyl-3-methylbutane and 36.5 grams of (0.11 mole) of 1,3,5-triphenyl-5-methylhexane were formed. The total yield (per styrene) was 80 mole %.

Identifiers

|

REACTION_CXSMILES

|

C1(C(C)C)C=CC=CC=1.[Na].[O-]O.C1(C(C)C)C=CC=CC=1.[CH2:22]=[CH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[C:30]1([CH2:36][CH2:37][C:38]([C:41]2[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=2)([CH3:40])[CH3:39])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>CO>[C:24]1([CH2:23][CH2:22][CH:36]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:37][C:38]([C:41]2[CH:42]=[CH:43][CH:44]=[CH:45][CH:46]=2)([CH3:40])[CH3:39])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:2.3,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

240 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C)C

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[O-]O.C1(=CC=CC=C1)C(C)C

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

67.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCC(C)(C)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring over 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux condenser with a calcium chloride tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

while introducing argon gas through the gas introduction conduit

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the reaction system at 135°-140° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After dropwise addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was further stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while heating for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the contents were transferred to a separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)CCC(CC(C)(C)C1=CC=CC=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.11 mol | |

| AMOUNT: MASS | 36.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 35.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |